molecular formula C9H10BrN3O4S B1341664 5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1) CAS No. 1177346-50-7

5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)

Cat. No. B1341664
CAS RN: 1177346-50-7
M. Wt: 336.16 g/mol
InChI Key: YCLUTOYTUOKYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” is a complex organic compound. It likely contains a bromophenyl group and an imidazole group, which are common structures in many organic compounds .


Synthesis Analysis

While specific synthesis methods for “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” were not found, similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential pharmacological effects . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” would likely be complex, given the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .

Scientific Research Applications

Imidazole Derivatives in Corrosion Inhibition

Corrosion Inhibition

Imidazole derivatives, due to their chemical structure, are known for their role in corrosion inhibition, particularly in the petroleum industry. Their effectiveness is attributed to the presence of a 5-membered heterocyclic ring, which facilitates adsorption onto metal surfaces, thus preventing corrosion. This property is vital for extending the lifespan of metal structures and components in various industrial applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Imidazole Derivatives in Drug Synthesis

Pharmacological Applications

Imidazole derivatives play a significant role in pharmacology, where they serve as core structures for developing drugs with various therapeutic effects. For example, imiquimod, a class of non-nucleoside imidazoquinolinamines, activates the immune system by inducing cytokines, showcasing the versatility of imidazole compounds in treating skin disorders and neoplasms (T. Syed, 2001).

Imidazole Derivatives in Chemical Synthesis

C-N Bond Forming Reactions

Imidazole compounds are integral in C-N bond forming cross-coupling reactions, a crucial process in organic synthesis. These reactions involve the use of copper-mediated systems and highlight the importance of imidazole derivatives in developing new pharmaceuticals and organic materials (M. Kantam et al., 2013).

Imidazole Derivatives in Antitumor Activity

Antitumor Activity

Research into imidazole derivatives has also shown promising antitumor properties. Certain compounds within this class have undergone preclinical testing, indicating their potential as new antitumor drugs. This underscores the importance of continuous exploration and synthesis of imidazole derivatives for cancer therapy (M. Iradyan et al., 2009).

Safety And Hazards

While specific safety data for “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” was not found, similar compounds such as 5-(4-Bromophenyl)isoxazole have safety data sheets available. These documents provide information on handling, storage, and emergency procedures .

Future Directions

The development of new compounds with potential pharmacological effects is a key area of research. Compounds with structures similar to “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” have shown promising antimicrobial and antiproliferative activities , suggesting potential future directions for research.

properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLUTOYTUOKYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Br.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)

CAS RN

1177346-50-7
Record name 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177346-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.